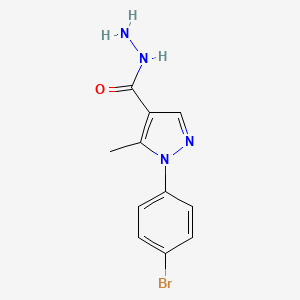

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

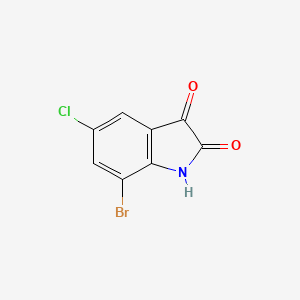

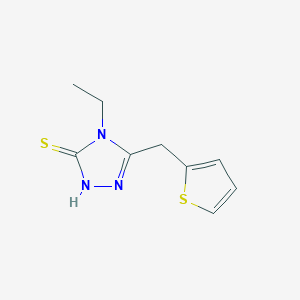

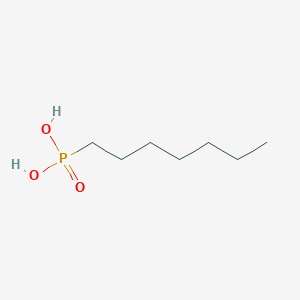

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. The compound features a bromophenyl group, which is a common moiety in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. The presence of a carbohydrazide group suggests potential reactivity and the possibility for further chemical modifications.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using multicomponent reactions or by reacting chalcone derivatives with semicarbazide or thiosemicarbazide in the presence of a base . These methods can yield a variety of pyrazole derivatives, which can be further functionalized to obtain the desired carbohydrazide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within the molecule . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be investigated using theoretical methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the carbohydrazide moiety. They can undergo condensation reactions with aldehydes or ketones to form hydrazones. The bromophenyl group also allows for further functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of these compounds can be influenced by the electronic effects of substituents on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the development of pharmaceutical agents. The compound's polarity, dipole moment, and hydrogen bonding capability can be assessed through spectroscopic studies and computational chemistry methods . The presence of the bromine atom may increase the molecular weight and influence the lipophilicity of the compound.

科学的研究の応用

Antibacterial Activity and DNA Gyrase Inhibition

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide and its analogs have been actively researched for their potent antibacterial properties. Specifically, some derivatives have demonstrated significant inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. A notable compound from this class showed substantial inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating its potential as a novel antibacterial agent (Sun et al., 2013).

Antimicrobial Efficacy

Further expanding on the antimicrobial applications, compounds derived from 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds, especially those containing certain substituents, have shown promising antimicrobial properties, with one compound in particular demonstrating effective activity against both bacteria and fungi (Ningaiah et al., 2014).

Leishmanicidal Activities

Compounds in the category of 1H-pyrazole-4-carbohydrazides, including derivatives of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, have been synthesized and tested for their leishmanicidal activities. Some derivatives exhibited notable activity against different species of the Leishmania parasite, suggesting potential applications in the treatment of leishmaniasis, a tropical disease caused by this parasite (Bernardino et al., 2006).

Corrosion Protection

Research has also explored the application of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, studies on mild steel in acidic solutions demonstrated that certain derivatives can significantly inhibit corrosion, offering potential applications in industrial settings for the protection of metals (Paul et al., 2020).

Safety And Hazards

将来の方向性

The future directions for research on “1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide” could include further studies on its synthesis, characterization, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science .

特性

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROILEAHRIKONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399118 |

Source

|

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

CAS RN |

618092-50-5 |

Source

|

| Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)